3-bromo-5-fluoro-1H-1,2,4-triazole
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Overview
Description
3-Bromo-5-fluoro-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
The synthesis of 3-Bromo-5-fluoro-4H-1,2,4-triazole can be achieved through several methods. One common synthetic route involves the reaction of 3-bromo-1H-1,2,4-triazole with a fluorinating agent under controlled conditions . Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
3-Bromo-5-fluoro-4H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions with nitrile imines to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-5-fluoro-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It is employed in the study of enzyme inhibition and receptor binding, contributing to the understanding of various biological processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
3-Bromo-5-fluoro-4H-1,2,4-triazole can be compared with other triazole derivatives, such as:
- 3-Bromo-1H-1,2,4-triazole
- 5-Bromo-1H-1,2,4-triazole
- 3-Fluoro-1H-1,2,4-triazole
These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activity. The presence of both bromine and fluorine atoms in 3-Bromo-5-fluoro-4H-1,2,4-triazole makes it unique and potentially more versatile in its applications .
Properties
IUPAC Name |
3-bromo-5-fluoro-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrFN3/c3-1-5-2(4)7-6-1/h(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMIJBXBHRTXBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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